CE-2072

Description

Unii-X4edb9177R is a leukocyte elastase inhibitor with a reported inhibition constant (Ki) of 0.03 nM, demonstrating high potency in enzymatic assays targeting neutrophil-derived elastase activity . Leukocyte elastase is a serine protease implicated in inflammatory diseases, and inhibitors like Unii-X4edb9177R are critical for therapeutic development.

Propriétés

Numéro CAS |

208840-22-6 |

|---|---|

Formule moléculaire |

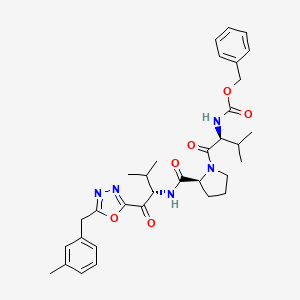

C33H41N5O6 |

Poids moléculaire |

603.7 g/mol |

Nom IUPAC |

benzyl N-[(2S)-3-methyl-1-[(2S)-2-[[(2S)-3-methyl-1-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C33H41N5O6/c1-20(2)27(29(39)31-37-36-26(44-31)18-24-14-9-11-22(5)17-24)34-30(40)25-15-10-16-38(25)32(41)28(21(3)4)35-33(42)43-19-23-12-7-6-8-13-23/h6-9,11-14,17,20-21,25,27-28H,10,15-16,18-19H2,1-5H3,(H,34,40)(H,35,42)/t25-,27-,28-/m0/s1 |

Clé InChI |

FPGAGACTKJTPFT-MYKRZTLLSA-N |

SMILES isomérique |

CC1=CC(=CC=C1)CC2=NN=C(O2)C(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4 |

SMILES canonique |

CC1=CC(=CC=C1)CC2=NN=C(O2)C(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

VPV |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CE-2072; CE 2072; CE2072; |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The inhibitory activity of Unii-X4edb9177R is compared to two structurally distinct compounds with published Ki values against leukocyte elastase (Table 1).

Table 1: Comparison of Leukocyte Elastase Inhibitors

Key Findings

Potency: Unii-X4edb9177R and the dichlorobenzoate derivative exhibit identical Ki values (0.03 nM), indicating comparable binding affinity to leukocyte elastase . The benzothieno-oxazine compound is significantly less potent (Ki = 12.59–16.3 nM), suggesting structural features critical for high-affinity binding.

Structural Insights: The dichlorobenzoate derivative shares a halogenated aromatic moiety with Unii-X4edb9177R, which may enhance interactions with hydrophobic pockets in the enzyme’s active site . The benzothieno-oxazine compound’s reduced potency could stem from steric hindrance or suboptimal electronic properties in its diethylamino and tetrahydrobenzothieno groups.

Therapeutic Implications: Subnanomolar Ki values (<1 nM) are typically required for clinical viability in protease inhibitors. Unii-X4edb9177R meets this threshold, positioning it as a promising candidate for further preclinical evaluation .

Methodological Considerations

The data in Table 1 derive from enzymatic assays standardized by AAT Bio, which measure competitive inhibition under controlled pH and temperature conditions . Key methodological details include:

- Assay Type : Fluorescence-based kinetic measurements using elastase-specific substrates.

- Validation : IC50-to-Ki conversion using the Cheng-Prusoff equation, assuming competitive inhibition.

- Reproducibility: Multiple independent studies ([1–4]) corroborate the benzothieno-oxazine compound’s Ki range, ensuring reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.